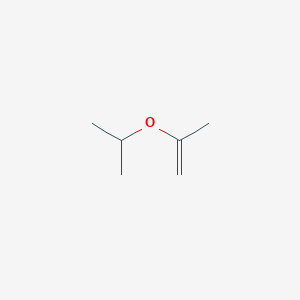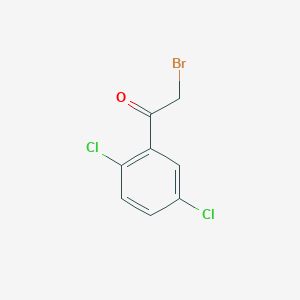
2-Bromo-1-(2,5-dichlorophenyl)ethanone
Vue d'ensemble
Description
“2-Bromo-1-(2,5-dichlorophenyl)ethanone” is a chemical compound . It is used in proteomics research .
Synthesis Analysis
The synthesis of “2-Bromo-1-(2,5-dichlorophenyl)ethanone” is not well-documented in the available resources. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . A related compound, alpha-Bromoketones, can be synthesized from secondary alcohols using ammonium bromide and Oxone .Molecular Structure Analysis
The molecular structure of “2-Bromo-1-(2,5-dichlorophenyl)ethanone” is represented by the SMILES stringClc1ccc (Cl)c (c1)C (=O)CBr . The InChI is 1S/C8H5BrCl2O/c9-4-8 (12)6-3-5 (10)1-2-7 (6)11/h1-3H,4H2 .
Applications De Recherche Scientifique
Proteomics Research
2-Bromo-1-(2,5-dichlorophenyl)ethanone is a useful biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure and in the study of biochemical pathways.
Synthesis of Novel Compounds
This compound can be used in the synthesis of novel compounds . For instance, it can be used as a starting material or intermediate in the synthesis of more complex molecules. The synthesized compounds can then be characterized by various techniques such as NMR, IR, LCMS, and elemental analysis .
Crystal Structure Analysis
2-Bromo-1-(2,5-dichlorophenyl)ethanone can be used in the study of crystal structures . Understanding the crystal structure of a compound can provide valuable insights into its physical and chemical properties.
Computational Chemistry
This compound can be used in computational chemistry studies . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations . These simulations can provide insights into the behavior of the compound at the molecular level.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2-Bromo-1-(2,5-dichlorophenyl)ethanone are aminoarylthiazole derivatives and DPP-4 inhibitors . These targets play a crucial role in the treatment of cystic fibrosis and type 2 diabetes mellitus .
Mode of Action
2-Bromo-1-(2,5-dichlorophenyl)ethanone interacts with its targets by acting as a reagent in the preparation of these derivatives . The resulting changes include the correction of chloride transport defects in cystic fibrosis and the inhibition of DPP-4 for the treatment of type 2 diabetes mellitus .
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-1-(2,5-dichlorophenyl)ethanone are those involved in the transport of chloride ions in cystic fibrosis and the regulation of glucose metabolism in type 2 diabetes mellitus . The downstream effects of these pathways include improved chloride transport and better control of blood glucose levels .
Result of Action
The molecular and cellular effects of 2-Bromo-1-(2,5-dichlorophenyl)ethanone’s action include the correction of chloride transport defects at the cellular level in cystic fibrosis and the inhibition of DPP-4 at the molecular level in type 2 diabetes mellitus . These effects lead to improved patient outcomes in both conditions .
Propriétés
IUPAC Name |
2-bromo-1-(2,5-dichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGILXRDUULAMPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373626 | |
| Record name | 2-bromo-1-(2,5-dichlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2,5-dichlorophenyl)ethanone | |
CAS RN |
4571-25-9 | |
| Record name | 2-Bromo-1-(2,5-dichlorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4571-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-1-(2,5-dichlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1-(2,5-dichlorophenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



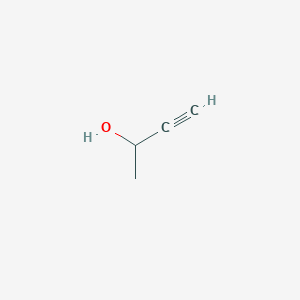
![Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate](/img/structure/B105434.png)



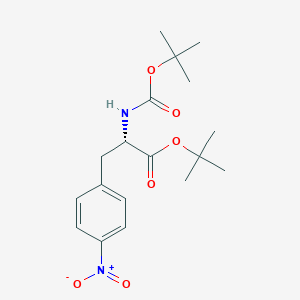
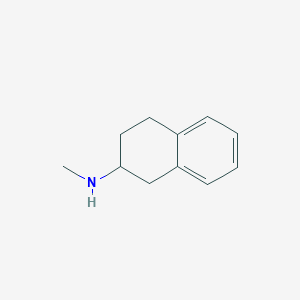

![tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B105449.png)
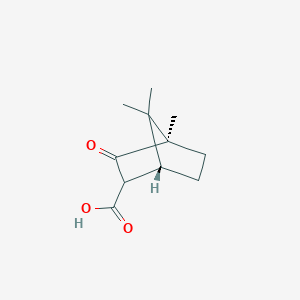
![Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester](/img/structure/B105454.png)
